N'-[(3E)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE
Overview
Description
N’-[(3E)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of bromine atoms, an indole core, and a benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common method includes the bromination of an indole derivative followed by the formation of a hydrazide linkage with a benzodioxine compound. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N’-[(3E)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the bromine atoms or the indole core.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N’-[(3E)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[(3E)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N’-[(3E)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE: Shares a similar indole core but differs in the substituents attached to the core.
Indole-3-acetic acid: A simpler indole derivative with significant biological activity.
Uniqueness
N’-[(3E)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE is unique due to its specific combination of bromine atoms, indole core, and benzodioxine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2N3O4/c18-8-5-9-14(10(19)6-8)20-17(24)15(9)21-22-16(23)13-7-25-11-3-1-2-4-12(11)26-13/h1-6,13,20,24H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVGSMBBUPDLEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N=NC3=C(NC4=C3C=C(C=C4Br)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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